Cas no 2248295-92-1 (2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine)

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine is a cyclohexylamine derivative characterized by its branched alkyl substituent, which enhances its steric and electronic properties. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a chiral intermediate or building block for bioactive molecules. The tert-butyl-like substituent at the cyclohexyl ring contributes to increased stability and controlled reactivity, making it suitable for applications requiring selective functionalization. Its amine group provides a versatile handle for further derivatization, enabling the synthesis of complex structures. The compound's defined stereochemistry and structural rigidity may also be advantageous in the development of ligands or catalysts.
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine structure
2248295-92-1 structure
Product Name:2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine
CAS No:2248295-92-1
MF:C14H29N
MW:211.386764287949
CID:6228257
PubChem ID:137942046
Update Time:2025-06-08

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248295-92-1
    • EN300-6506647
    • 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine
    • Inchi: 1S/C14H29N/c1-5-14(3,4)13-8-6-12(7-9-13)11(2)10-15/h11-13H,5-10,15H2,1-4H3
    • InChI Key: SAJYJYHTVPIOQS-UHFFFAOYSA-N
    • SMILES: NCC(C)C1CCC(CC1)C(C)(C)CC

Computed Properties

  • Exact Mass: 211.229999929g/mol
  • Monoisotopic Mass: 211.229999929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26Ų

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine Pricemore >>

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Additional information on 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine

Professional Introduction to 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine (CAS No: 2248295-92-1)

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine, identified by its CAS number 2248295-92-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in various biochemical and therapeutic contexts. The unique arrangement of its substituents, particularly the 2-Methylbutan-2-yl and cyclohexyl groups, contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further exploration.

The structural composition of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine encompasses a propan-1-amine backbone, which is functionalized with a cyclohexyl ring substituted at the fourth position by a 2-Methylbutan-2-yl group. This configuration imparts a high degree of steric hindrance and electronic complexity, influencing both its physical and chemical behavior. Such structural features are often exploited in the design of bioactive molecules, where specific spatial orientations and electronic distributions can modulate interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can interact selectively with biological receptors and enzymes. The 2-Methylbutan-2-yl moiety, in particular, has been studied for its ability to enhance binding affinity and metabolic stability in drug candidates. Its branched structure provides a rigid framework that can be fine-tuned to optimize pharmacokinetic profiles. Similarly, the cyclohexyl ring contributes to the molecule's overall shape and polarity, which are critical factors in determining its solubility and bioavailability.

The compound's potential applications extend to the field of medicinal chemistry, where it serves as a building block for more complex derivatives. Researchers have explored its utility in synthesizing analogs with enhanced pharmacological properties. For instance, modifications to the amine group or the cyclohexyl substituent have led to compounds with improved receptor binding affinity and reduced off-target effects. These findings underscore the importance of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine as a scaffold for developing next-generation therapeutics.

Advances in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques allow researchers to predict how 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine interacts with biological targets at the atomic level. These simulations have revealed insights into its binding mechanism and provided guidance for structure-based drug design. By leveraging such computational tools, scientists can accelerate the discovery process and identify promising candidates for experimental validation.

The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine presents unique challenges due to its complex architecture. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled the efficient construction of its core structure. These innovations not only streamline the production process but also open doors for further functionalization and derivatization.

In the realm of drug discovery, 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine has been investigated for its potential role in addressing various therapeutic areas. Its structural features make it a versatile candidate for modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. Preclinical studies have demonstrated promising results in models of these conditions, highlighting its therapeutic potential. While further research is needed to fully elucidate its mechanisms of action, these early findings are encouraging for future development efforts.

The compound's pharmacokinetic profile is another area of active investigation. Understanding how 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine is absorbed, distributed, metabolized, and excreted is crucial for optimizing its clinical use. Advanced analytical techniques have been employed to study its fate in vivo, providing valuable data on its biotransformation pathways and excretion routes. This information is essential for designing dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.

The future direction of research on 2-[4-(2-Methylbutan-2-y)cyclohexy]lpropan-l-am ine (CAS No: 2248295 -92 -1) is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. By combining experimental data with computational modeling, researchers can gain deeper insights into its behavior and develop more effective strategies for drug design. Additionally, exploring novel synthetic routes and purification techniques will further enhance access to this compound for academic and industrial applications.

In conclusion,the compound 2-[4-( 2248295 -92 -1) exhibits significant promise as a versatile building block in medicinal chemistry。 Its complex structure, featuring both Methylbutan - cyclohexy l strong>, makes it an attractive candidate for further exploration。 With ongoing advancements in synthetic chemistry、 computational modeling、and pharmacological research,this compound is poised to play a pivotal role in the development of novel therapeutics。 As our understanding grows,so too will the opportunities to harness its potential for improving human health。

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